molecular formula C19H23BO3 B1435975 3'-Methoxybiphenyl-4-boronic acid pinacol ester CAS No. 1565857-83-1

3'-Methoxybiphenyl-4-boronic acid pinacol ester

Cat. No. B1435975
M. Wt: 310.2 g/mol
InChI Key: QRLUQLVTOZYCSA-UHFFFAOYSA-N
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Description

3’-Methoxybiphenyl-4-boronic acid pinacol ester is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .


Synthesis Analysis

The synthesis of pinacol boronic esters involves catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Chemical Reactions Analysis

Pinacol boronic esters are involved in various chemical reactions. One notable reaction is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction . Another reaction involves the catalytic protodeboronation of alkyl boronic esters .

Scientific Research Applications

Catalyst-Transfer Polymerization and Synthesis

3'-Methoxybiphenyl-4-boronic acid pinacol ester plays a role in catalyst-transfer polymerization, a process critical for synthesizing high-molecular-weight π-conjugated polymers with boronic acid moieties at both ends. This process defies Flory's principle and is facilitated by intramolecular transfer of a palladium catalyst. The pinacol boronate moieties in the polymers can be converted into other functional groups, enabling diverse applications in materials science (Nojima et al., 2016).

Metal-Free Photoinduced Borylation

The compound is involved in metal- and additive-free photoinduced borylation of haloarenes, a crucial step for synthesizing boronic acids and esters used in synthetic organic chemistry, drug discovery, and catalysis. This method, which avoids toxic metal catalysts and produces easy-to-remove by-products, is significant for producing materials with low levels of metal contamination, essential in certain applications (Mfuh et al., 2017).

Synthesis of Pharmaceuticals and Polymers

The compound is employed in the synthesis of pharmaceuticals, such as in the construction of the Adapalene molecule, where it facilitates the formation of C–C bonds in a one-pot synthesis. This process involves catalytic coupling, proving its efficiency in pharmaceutical manufacturing (Tribulovich et al., 2010). Additionally, it is used in the synthesis of methacrylamido phenylboronic acids, crucial for functional polymers, highlighting its versatility in polymer chemistry (D'Hooge et al., 2008).

Analytical and Synthetic Challenges

Despite its wide applications, the analysis and handling of 3'-Methoxybiphenyl-4-boronic acid pinacol ester present unique challenges due to its reactivity and susceptibility to hydrolysis. Studies focusing on the development of analytical methods and synthesis processes for these types of compounds are critical to ensure their effective use in various scientific applications (Zhong et al., 2012), (Kumar et al., 2014).

Safety And Hazards

While specific safety and hazard information for 3’-Methoxybiphenyl-4-boronic acid pinacol ester is not available, general precautions for handling boronic esters include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions of research involving pinacol boronic esters like 3’-Methoxybiphenyl-4-boronic acid pinacol ester could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, these compounds are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

properties

IUPAC Name

2-[4-(3-methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-11-9-14(10-12-16)15-7-6-8-17(13-15)21-5/h6-13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLUQLVTOZYCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Methoxybiphenyl-4-boronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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